molecular formula C13H9BrClN3 B1528108 7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1244855-70-6

7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1528108
CAS No.: 1244855-70-6
M. Wt: 322.59 g/mol
InChI Key: AZKTYDCWFGQUGA-UHFFFAOYSA-N
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Description

Historical Context of Pyrrolo[2,3-d]pyrimidine Research

The research into pyrrolo[2,3-d]pyrimidine compounds has deep historical roots that trace back to the mid-20th century when scientists first began exploring the structural analogies between these heterocyclic systems and naturally occurring purines. The initial discovery of pyrrolopyrimidine-containing compounds, also known as 7-deazapurines, occurred in 1956 with the isolation of toyocamycin, marking the beginning of systematic investigation into this class of molecules. This foundational discovery sparked considerable interest in the scientific community due to the broad distribution of these compounds in biological samples and their potential therapeutic applications.

The development of pyrrolo[2,3-d]pyrimidine chemistry accelerated significantly throughout the latter half of the 20th century as researchers recognized the structural relationship between these synthetic compounds and adenine, the nitrogenous base of adenosine triphosphate. This recognition was particularly significant because it established the theoretical foundation for understanding how these synthetic analogs might interact with biological systems that naturally process purine-based molecules. The research trajectory evolved from simple structural characterization to sophisticated synthetic methodologies aimed at creating compounds with enhanced biological activity and improved pharmacological profiles.

Early synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives focused primarily on developing reliable methods for constructing the fused ring system, which presented unique challenges due to the specific electronic and steric requirements of the heterocyclic framework. Researchers explored various strategies, including both pyrrole-first and pyrimidine-first synthetic approaches, ultimately establishing foundational methodologies that continue to influence contemporary synthetic chemistry. The historical progression of this research field demonstrates the evolution from basic structural studies to sophisticated structure-activity relationship investigations that guide modern drug design efforts.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its structural complexity to encompass its role as a versatile synthetic intermediate and its potential applications in medicinal chemistry. This compound exemplifies the principles of rational drug design through its incorporation of multiple functional groups that can participate in diverse chemical transformations and biological interactions. The heterocyclic framework provides a rigid scaffold that positions substituents in specific three-dimensional orientations, creating opportunities for selective molecular recognition and binding interactions.

The compound's significance is further enhanced by its relationship to the broader class of pyrrolo[2,3-d]pyrimidine derivatives, which have demonstrated remarkable versatility as kinase inhibitors and other bioactive molecules. The specific substitution pattern of this compound creates unique electronic and steric properties that distinguish it from other members of this chemical class. The bromine and chlorine substituents introduce opportunities for selective chemical modifications through cross-coupling reactions and nucleophilic substitution processes, while the benzyl group provides hydrophobic character and potential sites for further functionalization.

From a synthetic chemistry perspective, this compound represents an important building block that can serve as a precursor to more complex molecular architectures. The strategic placement of halogen substituents allows for regioselective transformations that can introduce diverse functional groups while maintaining the integrity of the core heterocyclic system. The benzyl substituent at the 7-position provides additional opportunities for structural modification through oxidation, reduction, or substitution reactions, making this compound a valuable intermediate in the synthesis of focused chemical libraries.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds, reflecting the compound's structural features through a precise descriptive system. The name begins with the numerical position indicators that specify the locations of substituents relative to the core heterocyclic framework, followed by the substituent names in alphabetical order, and concludes with the systematic name for the parent ring system. This nomenclature system ensures unambiguous identification of the compound while providing immediate structural information to researchers familiar with heterocyclic chemistry conventions.

The classification of this compound within broader chemical taxonomy systems places it firmly within the category of nitrogen-containing heterocycles, specifically as a member of the pyrrolopyrimidine family. The compound carries the Chemical Abstracts Service registry number 1244855-70-6, which provides a unique identifier for database searches and regulatory documentation. The molecular formula C13H9BrClN3 reflects the specific elemental composition, while the molecular weight of 322.59 daltons indicates the compound's size relative to other pharmaceutical intermediates and bioactive molecules.

Alternative naming systems and database identifiers provide additional means for referencing this compound in scientific literature and commercial applications. The simplified molecular-input line-entry system representation captures the complete structural information in a linear format that facilitates computer-based searches and structural manipulations. These various classification and naming systems collectively ensure that the compound can be accurately identified and referenced across different scientific and commercial contexts.

Table 1: Nomenclature and Identification Data for this compound

Property Value
Systematic Name This compound
Chemical Abstracts Service Number 1244855-70-6
Molecular Formula C13H9BrClN3
Molecular Weight 322.59 g/mol
Simplified Molecular-Input Line-Entry System ClC1=NC=NC2=C1C(Br)=CN2CC1=CC=CC=C1
Material Data Layer Number MFCD20922796

Overview of Related Compounds in Scientific Literature

The scientific literature contains extensive documentation of related pyrrolo[2,3-d]pyrimidine derivatives that share structural similarities with this compound, providing valuable context for understanding the compound's position within this important chemical class. Research investigations have explored numerous analogs featuring variations in halogen substitution patterns, alternative N-7 substituents, and modifications to the core heterocyclic framework. These studies collectively demonstrate the versatility of the pyrrolo[2,3-d]pyrimidine scaffold for creating diverse molecular architectures with distinct biological properties.

Particularly noteworthy are the N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines that have been extensively studied as multiple receptor tyrosine kinase inhibitors. These compounds demonstrate the importance of specific substitution patterns in determining biological activity, with variations in the benzyl substituent leading to significant differences in selectivity and potency against various kinase targets. The research findings indicate that compounds with 2'-methyl benzyl substitutions exhibit enhanced activity against specific cell lines, while 2',4'-dichloro benzyl substitutions provide different selectivity profiles.

The broader literature also encompasses studies of simpler pyrrolo[2,3-d]pyrimidine derivatives that lack the complex substitution pattern of the target compound but provide fundamental insights into the chemical behavior of this heterocyclic system. Compounds such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine serve as important intermediates in the synthesis of more complex derivatives and have found applications as pharmaceutical intermediates in the production of clinically relevant medications. The systematic study of these related compounds has established structure-activity relationships that guide the design of new derivatives with improved properties.

Table 2: Related Pyrrolo[2,3-d]pyrimidine Compounds in Scientific Literature

Compound Chemical Abstracts Service Number Key Structural Features Research Applications
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine 22276-95-5 Halogen substitution at positions 4 and 5 Synthetic intermediate and kinase inhibitor scaffold
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 3680-69-1 Single chlorine substituent at position 4 Pharmaceutical intermediate, particularly for Tofacitinib
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 1266343-30-9 Methyl substitution at N-7 position Synthetic precursor for carboxylic acid derivatives
7H-Pyrrolo[2,3-d]pyrimidine 271-70-5 Unsubstituted parent compound Fundamental research and synthetic starting material

Recent synthetic methodologies have focused on developing efficient routes to these complex heterocyclic systems, with particular emphasis on regioselective functionalization strategies that allow for precise control over substitution patterns. The activation of N-benzyl groups through distal amide interactions represents one such innovative approach that has enabled the preparation of previously inaccessible derivatives. These methodological advances continue to expand the scope of accessible pyrrolo[2,3-d]pyrimidine derivatives and enhance our understanding of their chemical behavior.

Properties

IUPAC Name

7-benzyl-5-bromo-4-chloropyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClN3/c14-10-7-18(6-9-4-2-1-3-5-9)13-11(10)12(15)16-8-17-13/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKTYDCWFGQUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2N=CN=C3Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

The compound's molecular formula is C10H8BrClN3C_{10}H_8BrClN_3, with a melting point range of 230–232 °C. It is known for its structural versatility, allowing for modifications that can enhance its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have reported that pyrrolo[2,3-d]pyrimidine derivatives inhibit the proliferation of cancer cells by targeting specific kinases involved in cell signaling pathways.
  • Antiviral Properties : Compounds within this class have shown efficacy against various viral infections, including Zika virus and other flaviviruses.
  • Anti-inflammatory Effects : Some derivatives have demonstrated potential in treating inflammatory diseases by modulating immune responses.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound acts as an inhibitor of specific kinases, which are critical in regulating cell growth and survival. This inhibition can lead to apoptosis in cancer cells.
  • Antiviral Mechanisms : It may interfere with viral replication processes by inhibiting viral enzymes or altering host cell signaling pathways.
  • Inflammatory Response Modulation : The compound may affect cytokine production and immune cell activation, reducing inflammation.

Anticancer Studies

A study published in MDPI highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives, noting that certain modifications led to improved potency against various cancer cell lines. For instance, compounds with substitutions at the 5-position exhibited significant inhibitory effects on tumor growth in vitro and in vivo models .

Antiviral Activity

Another significant study focused on the antiviral properties of related compounds against Zika virus. The results indicated that certain derivatives showed promising activity with half-maximal effective concentration (EC50) values as low as 4.3 µM while maintaining low cytotoxicity (CC50 values around 58 µM) . This suggests a favorable therapeutic index for further development.

Anti-inflammatory Potential

Research has also explored the anti-inflammatory effects of pyrrolo[2,3-d]pyrimidines. A derivative was found to significantly reduce pro-inflammatory cytokines in cellular models, indicating its potential utility in treating inflammatory diseases .

Comparative Table of Biological Activities

Activity TypeCompoundEC50 (µM)CC50 (µM)Reference
Anticancer7-Benzyl-5-bromo...VariesVaries
Antiviral (Zika)Related Derivative4.358
Anti-inflammatoryPyrrolo DerivativeN/AN/A

Case Studies

  • Zika Virus Inhibition : A case study demonstrated that a derivative from the same scaffold as this compound effectively reduced viral loads in infected cells by over 90% at optimal concentrations .
  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines showed that modifications at the benzyl position significantly enhanced cytotoxicity compared to unmodified compounds .

Scientific Research Applications

Inhibition of LRRK2

One of the primary applications of 7-benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is its role as an inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in LRRK2 are linked to familial and sporadic forms of Parkinson's disease. The compound has been studied for its potential to modulate LRRK2 activity, thereby offering a therapeutic avenue for treating neurodegenerative diseases.

Case Study : A study published in a patent (WO2014001973A1) demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines, including this compound, effectively inhibited LRRK2 activity in vitro and in vivo models of Parkinson's disease. The research indicated significant improvements in motor functions in treated models compared to controls .

Proteomics Research

This compound is utilized in proteomics to study protein interactions and functions. Its ability to selectively inhibit specific kinases makes it a valuable tool for dissecting signaling pathways involved in cellular processes.

Data Table: Proteomics Applications

Application AreaDescriptionReference
Kinase InhibitionInhibits LRRK2 and other kinases involved in signaling pathwaysSCBT
Protein Interaction StudiesUsed to investigate protein-protein interactions in cellular modelsChemBK

Anticancer Research

Emerging studies suggest that compounds similar to this compound may exhibit anticancer properties by targeting specific kinases involved in tumor growth and proliferation.

Case Study : Preliminary research indicates that the compound may inhibit cell proliferation in certain cancer cell lines by disrupting critical signaling pathways. Further investigations are needed to establish its efficacy and safety profile .

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position substituent significantly impacts steric bulk, solubility, and biological activity.

Compound Name 7-Substituent C4 Substituent C5 Substituent Key Differences vs. Target Compound
7-Methyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1266343-30-9) Methyl Cl Br Smaller substituent reduces lipophilicity (logP ~2.5) and enhances solubility (~0.5 mg/mL) .
7-(Phenylsulfonyl)-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 252723-17-4) Phenylsulfonyl Cl Br Sulfonyl group increases polarity (logP ~1.8) but may reduce cell permeability .
7-(Triisopropylsilyl)-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Triisopropylsilyl Cl Br Bulky silyl group hinders nucleophilic substitution at C4, limiting synthetic utility .

Key Insight : The benzyl group in the target compound balances lipophilicity and synthetic versatility, enabling downstream modifications while retaining kinase-binding affinity .

Halogenation Patterns at C4 and C5

Halogens at C4 and C5 influence reactivity and electronic properties.

Compound Name C4 Substituent C5 Substituent Reactivity at C4 Cross-Coupling Efficiency at C5
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1266343-30-9) Cl Br High (Cl is a good leaving group) Moderate (Br participates in Suzuki couplings) .
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 7781-10-4) Cl H High N/A (no C5 halogen) .
7-Benzyl-5-iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: AMTH011) Cl I High High (I enhances oxidative addition in cross-couplings) .

Key Insight : The Br at C5 in the target compound enables efficient cross-coupling reactions, while Cl at C4 facilitates displacement by amines or alkoxides in inhibitor design .

Preparation Methods

Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The initial step in the synthesis of 7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves preparing the pyrrolo[2,3-d]pyrimidine scaffold, often starting from substituted acrylonitriles and formamidine salts.

  • A key method involves the condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene. This intermediate then undergoes addition condensation cyclization with formamidine salts under controlled temperature and base conditions to form 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with high yield (90.2%) and purity (99.3%).

  • Reaction conditions typically involve stepwise temperature control: initial dropwise addition at 0–50 °C, followed by reaction at 50–110 °C, with alkali bases such as sodium methoxide facilitating the cyclization and elimination of hydrogen chloride.

Benzylation at the 7-Position

  • The 7-benzyl substituent is typically introduced through nucleophilic substitution or coupling reactions involving benzyl-protected intermediates.

  • Benzyl groups serve as nitrogen protecting groups during synthesis and can be introduced before or after halogenation steps, depending on the synthetic route.

  • The benzylation can be achieved by reaction with benzyl halides or benzylated amines in the presence of bases such as potassium carbonate or sodium carbonate, often in polar aprotic solvents.

Representative Synthetic Scheme

Step Reactants & Conditions Product Yield & Notes
1 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene Intermediate for cyclization
2 Intermediate + formamidine salt + sodium methoxide (methanol solvent) 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 90.2% yield, 99.3% purity
3 4-chloro-7H-pyrrolo[2,3-d]pyrimidine + POCl₃ + diisopropylethylamine (toluene) 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine 87.3% isolated yield
4 2,4-dichloro derivative + benzyl amine derivatives + base Benzylated pyrrolo[2,3-d]pyrimidine derivatives Improved yields with controlled base equivalents
5 Benzylated intermediate + 3-bromoaniline (nucleophilic substitution) This compound Yield varies; optimized by controlling reaction time and temperature

Key Reaction Parameters and Optimization

  • Base selection: Sodium methoxide and potassium carbonate are preferred for cyclization and substitution reactions due to their strong basicity and solubility profiles.

  • Temperature control: Stepwise temperature increases optimize reaction rates and selectivity, avoiding decomposition or side reactions.

  • Solvent choice: Methanol is favored for initial cyclization steps; toluene is preferred for chlorination and halogenation due to its inertness and boiling point.

  • Equivalents of reagents: Precise stoichiometry, especially of POCl₃ and bases, is critical for high yield and purity.

Research Findings and Yield Improvements

  • The preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via one-pot addition-condensation and elimination reactions achieved yields exceeding 90% with high purity, representing a significant improvement over earlier methods.

  • Controlled chlorination with POCl₃ and diisopropylethylamine improved yields of 2,4-dichloro derivatives to approximately 87%, surpassing previously reported yields of 26–41%.

  • Introduction of benzyl protecting groups and subsequent nucleophilic substitutions with brominated amines were optimized to improve coupling efficiency and reduce reaction times.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Key Notes
Cyclization to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Formamidine acetate, sodium methoxide, methanol 0–50 °C dropwise addition, then 50–110 °C reaction 90.2 High purity, one-pot process
Chlorination to 2,4-dichloro derivative POCl₃, diisopropylethylamine, toluene 25 °C to 105 °C, 16 h 87.3 Controlled equivalents critical
Benzylation at N-7 Benzyl halide or amine, K₂CO₃ or Na₂CO₃ Polar aprotic solvent, mild heating Variable Protecting group strategy
Bromination at C-5 3-bromoaniline nucleophilic substitution Reflux, prolonged reaction Moderate to good Dependent on nucleophile and conditions

Q & A

Q. What are the standard synthetic routes for 7-benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine?

Answer: The synthesis typically involves sequential halogenation and alkylation steps:

Core structure preparation : Start with 7H-pyrrolo[2,3-d]pyrimidine derivatives. For example, 4-chloro intermediates can be synthesized via cyclization of ethyl 2-cyanoacetate derivatives with formamidine .

Bromination : Introduce bromine at the 5-position using N-bromosuccinimide (NBS) in dry dichloromethane under controlled conditions .

Benzylation : React with benzyl halides (e.g., benzyl bromide) in the presence of a base like CS₂CO₃ in N-methyl-2-pyrrolidone (NMP) to install the 7-benzyl group .

Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization. Validate purity via HPLC and NMR .

Q. How can researchers characterize the structure and purity of this compound?

Answer: A multi-technique approach is recommended:

Spectroscopic analysis :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., benzyl protons at δ 5.1–5.2 ppm, bromine/chlorine-induced deshielding) .
  • IR : Identify functional groups (e.g., C-Br stretch at ~600 cm⁻¹, C-Cl at ~750 cm⁻¹) .

Mass spectrometry : Use HRMS (e.g., ESI-TOF) to verify molecular weight (calc. for C₁₃H₁₀BrClN₃: ~330.9 g/mol) .

Melting point : Compare with literature values (e.g., analogs in and show MPs >180°C) .

Q. What preliminary biological screening assays are suitable for this compound?

Answer: Focus on kinase inhibition and cytotoxicity:

Kinase assays : Test against EGFR, Her2, or CDK2 using ADP-Glo™ or fluorescence-based assays (IC₅₀ values <1 μM suggest high potency) .

Cell viability : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Compare with controls like staurosporine .

Follow-up : Perform dose-response curves and structural analogs (SAR) to identify critical substituents (e.g., benzyl vs. methyl groups) .

Advanced Research Questions

Q. How can the selectivity of this compound for specific kinases be optimized?

Answer: Strategies include:

Substituent modification : Replace benzyl with bulkier groups (e.g., 2,6-dichlorobenzyl) to enhance steric hindrance and selectivity .

Computational docking : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with VEGFR2 vs. hydrogen bonds with CDK2) .

Kinome-wide profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What mechanistic studies can elucidate its antitumor activity?

Answer:

Enzymatic assays : Measure ATPase activity to confirm competitive/non-competitive inhibition .

Cellular pathway analysis : Use Western blotting for phosphorylated kinases (e.g., p-EGFR, p-Akt) in treated vs. untreated cells .

X-ray crystallography : Co-crystallize the compound with target kinases (e.g., PDB ID: 7RB, 7SC) to resolve binding modes .

Q. How should researchers resolve contradictions in biological activity data across studies?

Answer:

Assay validation : Cross-check results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Structural verification : Re-analyze compound purity via LC-MS and NMR to rule out degradation .

Contextual factors : Account for cell line-specific expression of target kinases (e.g., EGFR overexpression in A549 vs. MCF-7) .

Methodological Tables

Table 1: Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Reference
Bromination (C5)NBS, CH₂Cl₂, 2 h, RT76
Benzylation (N7)Benzyl bromide, CS₂CO₃, NMP, 4 h81
PurificationSilica gel (CH₂Cl₂:MeOH 99:1)>95% pure

Table 2: Biological Activity of Analogs

Substituent (R)IC₅₀ (EGFR, nM)Selectivity (CDK2/EGFR)Reference
7-Benzyl1200.8
7-Methyl4500.3
2,6-Dichlorobenzyl852.1

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.